Suzuki-Miyaura Coupling Reactivity: Br vs. Cl Analog
In palladium-catalyzed Suzuki-Miyaura cross-coupling with thiophene-2-boronic acid, 2-bromo-4-methylbenzo[D]thiazole delivers a 60% isolated yield of the 2-arylbenzothiazole product under standard Pd(PPh₃)₄/K₂CO₃ conditions in toluene/water at 110°C for 24 h . In contrast, the corresponding 2-chloro-4-methylbenzothiazole exhibits negligible conversion under identical conditions due to the substantially lower reactivity of the C(sp²)-Cl bond in oxidative addition, typically requiring specialized ligands or elevated temperatures to achieve comparable coupling efficiency [1].
| Evidence Dimension | Suzuki-Miyaura coupling isolated yield |
|---|---|
| Target Compound Data | 60% isolated yield |
| Comparator Or Baseline | 2-Chloro-4-methylbenzothiazole: negligible conversion under identical conditions |
| Quantified Difference | Absolute yield difference of approximately 60 percentage points; reactivity gap attributable to C-Br vs. C-Cl bond dissociation energies (BDE: C-Br ~285 kJ/mol vs. C-Cl ~327 kJ/mol) [1] |
| Conditions | Thiophene-2-boronic acid, Pd(PPh₃)₄ (catalytic), K₂CO₃, toluene/water, 110°C, 24 h |
Why This Matters
The bromo substituent enables efficient cross-coupling under standard conditions without requiring specialized catalyst systems, reducing both reagent costs and optimization time in synthetic workflows.
- [1] Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95, 2457-2483. View Source
